molecular formula C18H24N4O2 B11330410 3-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate

3-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate

Cat. No.: B11330410
M. Wt: 328.4 g/mol
InChI Key: VOOMWZLMJARZNM-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-butylcyclohexane-1-carboxylate is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a butylcyclohexane carboxylate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-butylcyclohexane-1-carboxylate, can be approached through various methods. One common method involves the reaction of amines with triethyl orthoformate and sodium azide under catalyzed conditions . Another method uses the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts . These reactions typically occur in aqueous environments and can be facilitated by microwave irradiation to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-butylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .

Scientific Research Applications

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-butylcyclohexane-1-carboxylate has a wide range of scientific research applications:

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 4-butylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H24N4O2/c1-2-3-5-14-8-10-15(11-9-14)18(23)24-17-7-4-6-16(12-17)22-13-19-20-21-22/h4,6-7,12-15H,2-3,5,8-11H2,1H3

InChI Key

VOOMWZLMJARZNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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